molecular formula C20H18ClN3O2 B6540301 N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide CAS No. 1021266-53-4

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide

Cat. No.: B6540301
CAS No.: 1021266-53-4
M. Wt: 367.8 g/mol
InChI Key: NESLJYMXLUOMCV-UHFFFAOYSA-N
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Description

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a complex organic compound characterized by its pyridazinone core and chlorophenyl group. This compound is part of a class of molecules with significant biological and chemical activities, making it an interesting subject of study in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide typically involves multiple steps, beginning with the preparation of the pyridazinone core This core is often synthesized through a cyclization reaction between a hydrazine derivative and a suitable diketone

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automation to maintain precise reaction conditions. Techniques such as high-throughput screening and process intensification can enhance yield and purity, while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide undergoes several chemical reactions, including oxidation, reduction, and substitution. For instance, the pyridazinone ring can be reduced to its corresponding dihydropyridazine under hydrogenation conditions, while the chlorophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Electrophilic substitution reactions may involve reagents like anhydrous aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed: The reactions yield various products, including reduced pyridazinone derivatives, halogenated intermediates, and functionalized benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

Biology: In biological studies, the compound serves as a probe to investigate enzyme interactions and cellular pathways, providing insights into the molecular mechanisms of various biochemical processes.

Medicine: Pharmacologically, N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is explored for its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: Industrial applications include its use as a precursor in the synthesis of agrochemicals, dyes, and specialty chemicals, where its unique structural features can impart desirable properties to the final products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its pyridazinone core can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Unique Features: Compared to other pyridazinone derivatives, N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which enhances its biological activity and chemical stability.

Similar Compounds:
  • N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: : Similar structure but with a methylphenyl group instead of chlorophenyl.

  • N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: : Contains a fluorophenyl group, offering different electronic properties.

  • N-{3-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide: : Features a bromophenyl group, potentially influencing its reactivity and biological interactions.

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESLJYMXLUOMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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